7-benzyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity with other compounds and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, color, odor, stability, etc.Scientific Research Applications
Cardiovascular Activity
Research has explored the synthesis and cardiovascular activity of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones and their derivatives. These compounds were tested for their electrocardiographic, antiarrhythmic, and hypotensive activity. It was found that certain compounds displayed strong prophylactic antiarrhythmic activity and hypotensive activity, showing potential applications in cardiovascular research (Chłoń-Rzepa et al., 2004).
Antimicrobial Activities
Synthetic efforts have been made to create novel compounds with potential antimicrobial activities. For instance, certain piperazine derivatives were synthesized and evaluated for their effectiveness against various microorganisms. Some of these compounds exhibited moderate to good antimicrobial activities, suggesting their use in developing new antimicrobial agents (Bektaş et al., 2007).
Analgesic and Anti-inflammatory Agents
Studies have also delved into the analgesic and anti-inflammatory properties of purine-2,6-dione derivatives. New 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties have shown significant activity in vivo models, pointing towards their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Fluorescence Imaging
The synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors have been reported, which contain the 1-(2-methoxyphenyl)piperazine structure. These compounds displayed high receptor affinity and excellent fluorescence properties, suggesting their application in fluorescence microscopy for receptor imaging (Lacivita et al., 2009).
Antiproliferative Activity
Research into piperazine derivatives has identified compounds with significant antiproliferative effects against certain cancer cell lines, including the K-562 human chronic myelogenous leukemia. These findings suggest potential applications in cancer therapy (Saab et al., 2013).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, and disposal methods.
Future Directions
This would involve discussing potential future research directions, applications, or improvements to the compound or its synthesis process.
properties
IUPAC Name |
7-benzyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-27-21-20(22(31)26-24(27)32)30(16-17-6-4-3-5-7-17)23(25-21)29-14-12-28(13-15-29)18-8-10-19(33-2)11-9-18/h3-11H,12-16H2,1-2H3,(H,26,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELKXGLGJOJRFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
CAS RN |
331666-83-2 |
Source
|
Record name | 7-BENZYL-8-(4-(4-METHOXY-PH)-1-PIPERAZINYL)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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